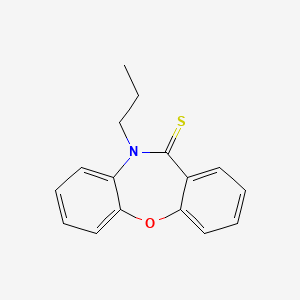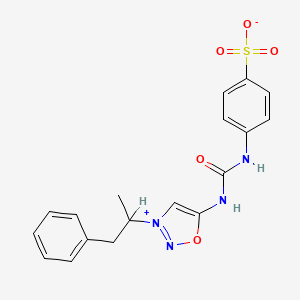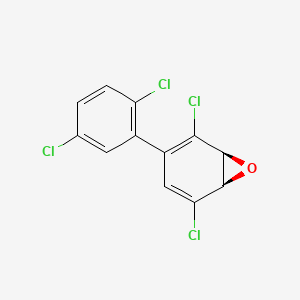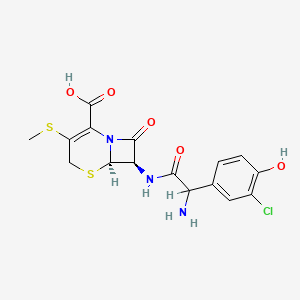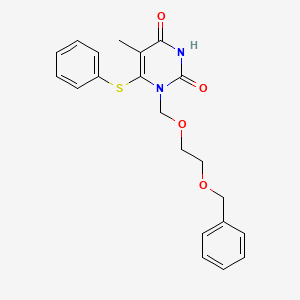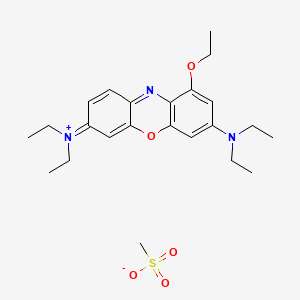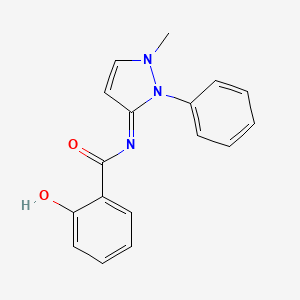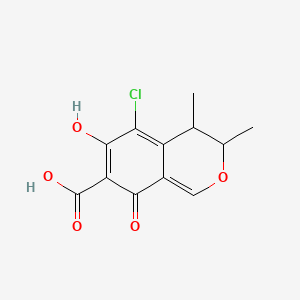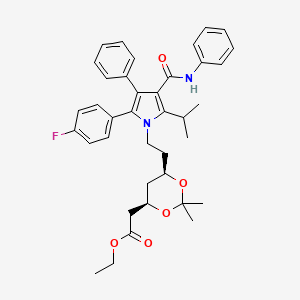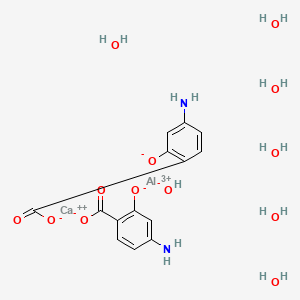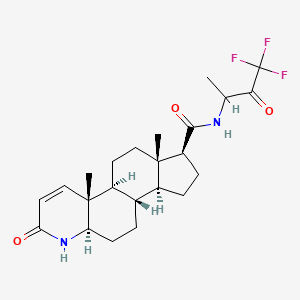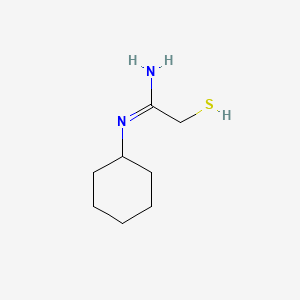
N-Cyclohexyl-2-mercaptoethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-2-mercaptoethanimidamide is a chemical compound with the molecular formula C8H16N2S It is known for its unique structure, which includes a cyclohexyl group attached to a mercaptoethanimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-mercaptoethanimidamide typically involves the reaction of cyclohexylamine with 2-mercaptoethanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-2-mercaptoethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Cyclohexyl-2-mercaptoethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-2-mercaptoethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexylbenzothiazole-2-sulfenamide
- N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
Uniqueness
N-Cyclohexyl-2-mercaptoethanimidamide stands out due to its unique combination of a cyclohexyl group and a mercaptoethanimidamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
19412-55-6 |
|---|---|
Fórmula molecular |
C8H16N2S |
Peso molecular |
172.29 g/mol |
Nombre IUPAC |
N'-cyclohexyl-2-sulfanylethanimidamide |
InChI |
InChI=1S/C8H16N2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2,(H2,9,10) |
Clave InChI |
UDMDKPGFWRRBIN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N=C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


